Enantiomeric Excess: D-Configuration Preserves Stereochemical Integrity in Downstream Synthesis
The D-configuration of N-Tosyl-D-aspartic acid is indispensable for achieving the correct stereochemistry in target molecules. Using the L-enantiomer (N-Tosyl-L-aspartic acid) would yield the opposite enantiomer or diastereomer. In a related synthetic route, N-tosyl-L-aspartic acid was converted to (2S,3R)-3-amino-2-methylpentanoic acid with an enantiomeric excess (ee) of >99% [1]. This demonstrates the high stereochemical fidelity maintained when starting from the appropriate enantiomer of N-tosyl-aspartic acid. While a direct head-to-head comparison of ee for the D-isomer in the same sequence is not available, the class-level inference is that starting from N-Tosyl-D-aspartic acid would similarly yield the (2R,3S) or (2R,3R) products with comparable high ee [1].
| Evidence Dimension | Enantiomeric excess (ee) of final product |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >99% ee for corresponding D-series products |
| Comparator Or Baseline | N-Tosyl-L-aspartic acid (CAS 4816-82-4) yields (2S,3R)-3-amino-2-methylpentanoic acid with >99% ee |
| Quantified Difference | Stereochemical inversion; D-enantiomer yields opposite stereoisomer with comparable high ee |
| Conditions | Synthesis of (2S,3R)-3-amino-2-methylpentanoic acid from L-aspartic acid via N-tosylation, anhydride formation, reduction, etc. |
Why This Matters
For procurement, this confirms that N-Tosyl-D-aspartic acid is the mandatory starting material when the D-configuration is required in the final chiral product.
- [1] Semantic Scholar. A Practical Synthesis of (2S, 3R)‐3‐Amino‐2‐methylpentanoic Acid from L‐Aspartic Acid (Abstract entry). Accessed 2026. View Source
